![molecular formula C12H26Si B11829316 Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
Trimethyl-[(E)-non-2-enyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[(E)-non-2-enyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a non-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[(E)-non-2-enyl]silane typically involves the hydrosilylation of non-2-en-1-yne with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions generally include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[(E)-non-2-enyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form silanes or silyl ethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the non-2-enyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halogenating agents, nucleophiles; varying temperatures depending on the specific reaction.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes, silyl ethers.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl-[(E)-non-2-enyl]silane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules due to its ability to undergo various chemical transformations.
Material Science: Employed in the production of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds
Mécanisme D'action
The mechanism of action of trimethyl-[(E)-non-2-enyl]silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The compound can also participate in radical reactions, where the trimethylsilyl group stabilizes reactive intermediates, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler analog with similar reactivity but lacking the non-2-enyl group.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, offering different steric and electronic properties.
Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups, used as a radical reducing agent
Uniqueness
Trimethyl-[(E)-non-2-enyl]silane is unique due to the presence of the non-2-enyl group, which imparts additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and material science, where specific functional group transformations are required .
Propriétés
Formule moléculaire |
C12H26Si |
|---|---|
Poids moléculaire |
198.42 g/mol |
Nom IUPAC |
trimethyl-[(E)-non-2-enyl]silane |
InChI |
InChI=1S/C12H26Si/c1-5-6-7-8-9-10-11-12-13(2,3)4/h10-11H,5-9,12H2,1-4H3/b11-10+ |
Clé InChI |
XTQAGOBWBFSFRY-ZHACJKMWSA-N |
SMILES isomérique |
CCCCCC/C=C/C[Si](C)(C)C |
SMILES canonique |
CCCCCCC=CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11829239.png)
![((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829242.png)

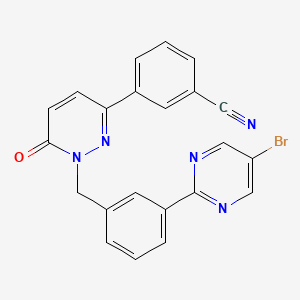
![Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate](/img/structure/B11829257.png)
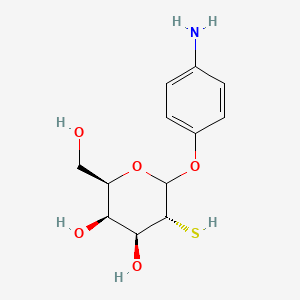
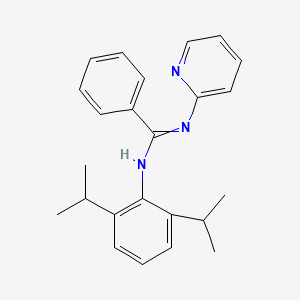
![benzene;methyl (2S)-2-[[(2S)-2-amino-2-(butanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B11829288.png)
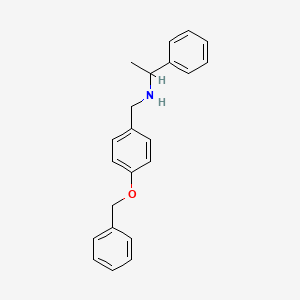

![Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11829300.png)
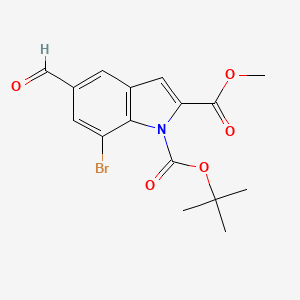
![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate](/img/structure/B11829311.png)
